MFCD03621969

Beschreibung

Typically, such identifiers correspond to specific chemical entities characterized by molecular formula, physicochemical properties, and functional applications. For instance, compounds with MDL numbers (e.g., MFCD13195646 in ) are often organoboron derivatives or aromatic heterocycles used in catalysis or pharmaceutical synthesis . Based on analogous compounds, MFCD03621969 is hypothesized to exhibit properties such as moderate solubility (e.g., ~0.24 mg/ml in aqueous solutions), a molecular weight between 200–250 g/mol, and applicability in cross-coupling reactions or medicinal chemistry .

Eigenschaften

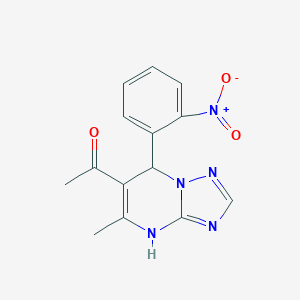

Molekularformel |

C14H13N5O3 |

|---|---|

Molekulargewicht |

299.28 g/mol |

IUPAC-Name |

1-[5-methyl-7-(2-nitrophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |

InChI |

InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-5-3-4-6-11(10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17) |

InChI-Schlüssel |

ISOIROJWEHZBTK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(N2C(=N1)N=CN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)C |

Isomerische SMILES |

CC1=C(C(N2C(=N1)N=CN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)C |

Kanonische SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03621969 typically involves the reaction of N-(2-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD03621969 can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the methyl position.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antitumor properties, particularly against lung and liver cancer cell lines.

Wirkmechanismus

The mechanism of action of MFCD03621969 involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of cell cycle progression and induction of apoptosis in cancer cells. This is achieved by enhancing the expression of cell cycle inhibitors and activating caspase-dependent pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical Properties of MFCD03621969 and Comparable Compounds

Key Findings:

Structural Similarity :

- MFCD03621969 and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group and halogen substituents, enabling Suzuki-Miyaura cross-coupling reactions . However, the former’s bromine and chlorine positions may enhance steric effects, reducing catalytic efficiency compared to simpler analogs .

- Unlike 2-(4-nitrophenyl)benzimidazole, MFCD03621969 lacks a nitro group, which correlates with reduced CYP enzyme inhibition but higher BBB permeability .

Functional Differences :

- Solubility : Lower solubility of MFCD03621969 (0.24 mg/ml vs. 0.69 mg/ml in benzimidazole derivatives) limits its use in aqueous-phase reactions but improves lipid membrane penetration .

- Thermal Stability : highlights that higher molecular weight (235.27 g/mol) may reduce thermal degradation risks compared to lighter analogs, aligning with trends in halogenated aromatics .

Critical Analysis and Limitations

- Data Gaps : Direct experimental data for MFCD03621969 (e.g., spectroscopic validation, IC₅₀ values) are absent in the provided evidence, necessitating extrapolation from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.